molecular formula C23H18BrFN2O3 B3877107 N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide

N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide

Cat. No. B3877107
M. Wt: 469.3 g/mol
InChI Key: VZMQEIYTTNISLX-KGENOOAVSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a methoxyphenyl group, a carbonyl group, a vinyl group, and a fluorobenzamide group. These groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine, oxygen, nitrogen, and fluorine atoms, along with the double bonds, would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the carbonyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like carbonyl and bromophenyl could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3/c1-30-18-12-10-17(11-13-18)26-23(29)21(14-15-6-8-16(24)9-7-15)27-22(28)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMQEIYTTNISLX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide
Reactant of Route 5
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-fluorobenzamide

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